2-Bromo-1-(4-nitrophenyl)ethanol

Übersicht

Beschreibung

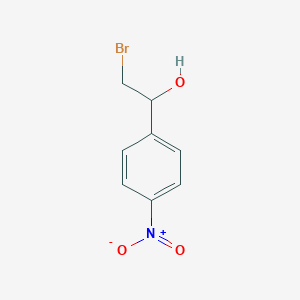

2-Bromo-1-(4-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3 It is characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 1-(4-nitrophenyl)ethanol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts. For example, recombinant Escherichia coli expressing carbonyl reductase can be used to achieve asymmetric reduction, leading to the formation of the desired compound with high enantiomeric purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones under controlled conditions:

Key Findings :

- Oxidation selectively targets the β-carbon hydroxyl group, preserving the bromine and nitro substituents.

- The nitro group stabilizes intermediates via resonance, enhancing reaction efficiency .

Reduction Reactions

The nitro group is reduced to an amino group under reductive conditions:

Mechanistic Insight :

- Reduction proceeds via a nitroso intermediate, followed by hydroxylamine, ultimately yielding the amine .

- Bromine remains intact due to its positionally shielded C-Br bond .

Nucleophilic Substitution Reactions

The bromine atom participates in SN₂ reactions with diverse nucleophiles:

Key Observations :

- Steric hindrance from the nitro group slows substitution kinetics but improves regioselectivity .

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Biocatalytic Reactions

Enzymatic transformations enable enantioselective synthesis:

| Enzyme System | Substrate | Product (Configuration) | ee (%) | Reference |

|---|---|---|---|---|

| Recombinant E. coli carbonyl reductase | Racemic starting material | (S)-2-Bromo-1-(4-nitrophenyl)ethanol | >99% |

Applications :

- Asymmetric reduction produces chiral intermediates for pharmaceuticals .

- Biocatalysis avoids harsh conditions, preserving functional group integrity .

Condensation Reactions

The hydroxyl group participates in esterification and related reactions:

| Reaction Partner | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nicotinic acid | K₂CO₃, DMF, RT, 5h | 2-Bromo-1-(4-nitrophenyl)ethyl nicotinate | 78% |

Mechanism :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

2-Bromo-1-(4-nitrophenyl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo several types of reactions:

- Oxidation: The hydroxyl group can be oxidized to form 2-Bromo-1-(4-nitrophenyl)ethanone, which is useful in further synthetic pathways.

- Reduction: The nitro group can be reduced to an amino group, producing 2-Bromo-1-(4-aminophenyl)ethanol, which has applications in pharmaceuticals.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially useful properties.

Biological Applications

In biological research, this compound is used as a substrate for enzyme-catalyzed reactions. Its structure allows it to interact with various enzymes, making it useful for studying enzyme kinetics and mechanisms. For instance, it can be employed in biocatalysis studies where specific enzymatic transformations are investigated.

Industrial Applications

The compound is also relevant in industrial chemistry. It is utilized in the production of specialty chemicals and serves as a building block for various industrial processes. Its ability to participate in multiple chemical transformations makes it a versatile component in the synthesis of agrochemicals, dyes, and pharmaceuticals.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

- A study highlighted its role as an intermediate in synthesizing novel compounds with potential anti-cancer properties. The bromine and nitro groups facilitate specific chemical modifications that enhance biological activity .

- Another investigation focused on its use in developing new materials for drug delivery systems. The compound's reactivity allows for functionalization that can improve solubility and bioavailability of therapeutic agents.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(4-aminophenyl)ethanol

- 2-Bromo-1-(4-methylphenyl)ethanol

- 2-Bromo-1-(4-chlorophenyl)ethanol

Uniqueness

2-Bromo-1-(4-nitrophenyl)ethanol is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-1-(4-nitrophenyl)ethanol, a compound with significant biological relevance, has been the subject of various studies focusing on its chemical properties and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrNO

- CAS Number : 19922-82-8

- Molecular Weight : 232.06 g/mol

This compound features a bromine atom and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can disrupt biochemical pathways. For instance, it may act as an enzyme inhibitor in metabolic processes, affecting the activity of key enzymes involved in cellular functions .

- Antiviral Activity : Research indicates that derivatives of this compound exhibit moderate antiviral properties. For example, when combined with other compounds, it demonstrated a selectivity index (SI) indicating potential efficacy against viral infections while maintaining low toxicity .

Antiproliferative Effects

A significant area of research has focused on the antiproliferative effects of this compound. Studies have utilized various cancer cell lines to assess its cytotoxicity:

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Antibacterial Activity

In addition to its antiproliferative properties, this compound has also been evaluated for antibacterial activity. Preliminary studies indicate that it may possess moderate antibacterial effects against specific strains of bacteria, although further research is needed to quantify its efficacy and mechanism .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antiviral Studies : A study demonstrated that derivatives containing the nitro group showed reduced toxicity compared to unsubstituted analogs, indicating that such modifications can enhance therapeutic profiles .

- Enzymatic Reactions : Research into the enzymatic processes involving this compound revealed its utility in synthesizing secondary alcohols through enantioselective reactions, showcasing its importance in organic synthesis .

- Pharmacological Investigations : A comprehensive evaluation of various derivatives indicated that structural modifications could lead to enhanced bioactivity, paving the way for developing more effective therapeutic agents .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCQQYQFJPLEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.